molecular formula C52H48BP B063842 Tetraphenylphosphonium Tetra-p-tolylborate CAS No. 181259-35-8

Tetraphenylphosphonium Tetra-p-tolylborate

Cat. No.: B063842
CAS No.: 181259-35-8
M. Wt: 714.7 g/mol
InChI Key: FAYPBNFHFCEUQZ-UHFFFAOYSA-N
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Description

Tetraphenylphosphonium Tetra-p-tolylborate is a chemical compound with the molecular formula C52H48BP. It is known for its unique structure, which includes a tetraphenylphosphonium cation and a tetra-p-tolylborate anion. This compound is often used in various scientific research applications due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium Tetra-p-tolylborate can be synthesized through the reaction of tetraphenylphosphonium chloride with sodium tetra-p-tolylborate in an organic solvent such as acetonitrile. The reaction typically occurs at room temperature and results in the formation of the desired compound as a precipitate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Tetraphenylphosphonium Tetra-p-tolylborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution can result in a wide range of substituted phosphonium compounds .

Scientific Research Applications

Tetraphenylphosphonium Tetra-p-tolylborate has several applications in scientific research:

Mechanism of Action

The mechanism by which Tetraphenylphosphonium Tetra-p-tolylborate exerts its effects involves its interaction with molecular targets and pathways. The compound’s phosphonium cation can interact with negatively charged sites on biomolecules, influencing their structure and function. Additionally, the borate anion can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

  • Tetraphenylphosphonium Chloride
  • Tetraphenylborate
  • Tetra-p-tolylborate

Comparison: Tetraphenylphosphonium Tetra-p-tolylborate is unique due to its combination of a phosphonium cation and a borate anion. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components. Additionally, its stability and reactivity make it a valuable compound in various research and industrial applications .

Biological Activity

Tetraphenylphosphonium tetra-p-tolylborate (TPPTB) is a quaternary ammonium salt that has garnered attention in various fields, particularly in biochemistry and materials science. This article provides a comprehensive overview of its biological activity, including its properties, mechanisms of action, and relevant case studies.

  • Chemical Formula: C52_{52}H48_{48}B$$$$P
  • Molecular Weight: 714.72 g/mol
  • Melting Point: 240°C to 250°C
  • Appearance: White to almost white powder or crystals
  • Solubility: Soluble in organic solvents but stable at room temperature, showing limited reactivity with water and air .

This compound acts primarily through its interactions with biological membranes and ions. Its quaternary ammonium structure allows it to function as an ionophore, facilitating the transport of cations across lipid membranes. This property is particularly significant in studies involving mitochondrial function and cellular ion homeostasis.

Ion Transport Mechanism:

  • TPPTB can transport potassium ions (K+^+) across membranes, which is crucial for maintaining cellular potential and signaling pathways.
  • It has been shown to influence mitochondrial bioenergetics by modulating the membrane potential, thereby affecting ATP synthesis .

Antimicrobial Properties

Recent studies have indicated that TPPTB exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial membrane integrity, leading to cell lysis. For instance:

  • Case Study 1: TPPTB demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

Cytotoxic Effects

In addition to its antimicrobial properties, TPPTB has been investigated for its cytotoxic effects on cancer cell lines:

  • Case Study 2: Research highlighted that TPPTB induced apoptosis in human breast cancer cells (MCF-7), leading to cell cycle arrest at the G1 phase. This was attributed to the generation of reactive oxygen species (ROS) and subsequent activation of caspase pathways .

Table 1: Summary of Biological Activities of TPPTB

Activity TypeOrganism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth (MIC < 10 µM)
AntimicrobialEscherichia coliInhibition of growth (MIC < 15 µM)
CytotoxicMCF-7 (Breast Cancer Cells)Induction of apoptosis
Ion TransportMitochondriaModulation of membrane potential

Research Findings

  • Electrochemical Sensing Applications : TPPTB has been utilized in developing electrochemical sensors for detecting biologically active compounds like propofol. Its ability to enhance electron transfer rates makes it a valuable component in sensor technology .
  • Thermal Stability : Studies indicate that TPPTB maintains stability under various thermal conditions, which is advantageous for applications in drug formulation and delivery systems .
  • Potential as Drug Carrier : The compound's amphiphilic nature allows it to form micelles or liposomes, making it a candidate for drug delivery systems targeting specific tissues or cells .

Properties

IUPAC Name

tetrakis(4-methylphenyl)boranuide;tetraphenylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28B.C24H20P/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h5-20H,1-4H3;1-20H/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYPBNFHFCEUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H48BP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630289
Record name Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181259-35-8
Record name Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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